Dimethyl 2-(chloromethyl)terephthalate
Description
Dimethyl 2-(chloromethyl)terephthalate is an aromatic ester derivative featuring a chloromethyl (–CH₂Cl) substituent at the 2-position of the terephthalate backbone.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
dimethyl 2-(chloromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 |
InChI Key |
UQKQAKDVVIKKCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(chloromethyl)terephthalate can be synthesized through the chlorination of dimethyl terephthalate. The process involves the reaction of dimethyl terephthalate with chlorine gas at elevated temperatures, typically between 100°C and 250°C. The reaction may be catalyzed by light or other catalysts that promote side-chain chlorination of aromatic compounds .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of dimethyl terephthalate and chlorine gas into a reactor, maintaining the required temperature and pressure conditions to ensure efficient chlorination. The product is then purified through distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(chloromethyl)terephthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted terephthalates depending on the nucleophile used.
Oxidation: Terephthalic acid.
Reduction: Corresponding alcohols.
Hydrolysis: Terephthalic acid and methanol.
Scientific Research Applications
Dimethyl 2-(chloromethyl)terephthalate has several applications in scientific research:
Polymer Chemistry: Used as a monomer or intermediate in the synthesis of polyesters and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Industrial Applications: Utilized in the production of plasticizers, coatings, and adhesives.
Mechanism of Action
The mechanism by which dimethyl 2-(chloromethyl)terephthalate exerts its effects involves its interaction with various molecular targets. As a phthalate, it can act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. It may bind to nuclear receptors and alter the expression of genes involved in hormone regulation . Additionally, its chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Comparative Data Table
*Calculated properties based on structural analogs.
Research Findings and Insights
- Reactivity : The chloromethyl group in this compound likely enhances its utility in nucleophilic substitution reactions, contrasting with DMT’s esterification applications .
- Biological Activity : Chloromethyl and acetamido groups confer distinct modes of action; the former may act as a leaving group, while the latter enables enzyme inhibition .
- Environmental Impact : DEHT’s lower toxicity compared to phthalates underscores the role of substituent bulkiness in reducing health risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
